N-(Bis(3-bromophenyl)methyl)formamide
Description
Significance of N-Formylamines in Contemporary Organic Synthesis
N-formylamines, or formamides, represent a crucial class of compounds in organic synthesis, serving as versatile intermediates, protecting groups, and key structural motifs in biologically active molecules. wikipedia.orggoogle.com The formyl group is one of the simplest and most fundamental C1 sources in chemical reactions. google.com Formamides are widely utilized as intermediates in the synthesis of a diverse array of nitrogen-containing heterocycles, which are foundational structures in many pharmaceuticals. actachemscand.org
Furthermore, the formamide (B127407) functional group can act as a directing group in various transformations and is a key precursor for the synthesis of isocyanides, which are themselves valuable reagents in multicomponent reactions. The stability and reactivity of the N-formyl group make it an indispensable tool for chemists in the construction of complex molecular frameworks.
Strategic Utility of Diarylmethane Architectures in Chemical Science
The diarylmethane scaffold is a privileged structure in chemical science, found at the core of numerous compounds with significant applications in pharmaceuticals, agrochemicals, and materials science. This structural motif, characterized by two aryl rings connected by a methylene (B1212753) bridge, provides a unique three-dimensional arrangement that is often crucial for biological activity and material properties.
The benzylic C-H bonds of the methylene bridge in diarylmethanes are activated towards a variety of chemical transformations, allowing for further functionalization and the creation of more complex structures, such as triarylmethanes. The inherent flexibility and yet defined spatial orientation of the aryl groups in diarylmethanes make them ideal frameworks for the design of molecules that can interact with biological targets or self-assemble into larger supramolecular structures.
Role of Halogenated Phenyl Moieties in Organic Transformations
The incorporation of halogen atoms, particularly bromine, onto phenyl rings is a widely employed strategy in organic synthesis to modulate the electronic properties and reactivity of a molecule. Brominated phenyl groups are key substrates in a vast number of cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, which are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds.
The presence of a bromine atom can also influence the lipophilicity of a molecule, which is a critical parameter in drug design, affecting absorption, distribution, metabolism, and excretion (ADME) properties. Moreover, halogen bonding, a non-covalent interaction involving a halogen atom as a Lewis acidic center, is increasingly recognized as a significant force in crystal engineering and molecular recognition.
Rationale for Comprehensive Investigation of N-(Bis(3-bromophenyl)methyl)formamide
The specific structure of this compound integrates the key features discussed above: an N-formylamine group, a diarylmethane framework, and halogenated phenyl rings. This unique combination suggests several avenues for its potential utility and warrants a thorough investigation. The two bromine atoms provide reactive handles for further synthetic modifications, potentially leading to the creation of novel polymers, ligands for catalysis, or complex pharmaceutical precursors. The diarylmethane core provides a robust and sterically defined scaffold, while the formamide group can be a precursor to an amine or other nitrogen-containing functionalities. A comprehensive study of this molecule is therefore a logical step in exploring new chemical space and developing novel synthetic methodologies.
Plausible Synthetic Pathways for this compound
While specific, documented laboratory syntheses of this compound are not widely available in the surveyed literature, its structure strongly suggests that it can be prepared from the corresponding diaryl ketone, bis(3-bromophenyl)methanone (B2924712), through established synthetic methodologies for reductive amination. The most probable route is the Leuckart reaction or a related modified procedure.
The Leuckart Reaction: A Viable Approach
The Leuckart reaction is a classic method for the reductive amination of aldehydes and ketones, utilizing formamide or ammonium (B1175870) formate (B1220265) as both the nitrogen source and the reducing agent. wikipedia.org This one-pot reaction is particularly well-suited for the conversion of ketones to their corresponding N-formyl derivatives.
The proposed synthesis of this compound via the Leuckart reaction would involve heating bis(3-bromophenyl)methanone with an excess of formamide. The reaction typically requires high temperatures, often in the range of 160-190°C. google.com The mechanism proceeds through the initial formation of a hydroxyamino intermediate, which then dehydrates to an iminium ion. A hydride transfer from a molecule of formic acid (generated in situ from the hydrolysis of formamide) to the iminium ion yields the final N-formylated amine.
Reaction Scheme:
To optimize the reaction, formic acid can be added to the formamide, which can sometimes lead to higher yields and allow for lower reaction temperatures. mdpi.com The progress of the reaction would typically be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Upon completion, the product would be isolated through aqueous work-up to remove excess formamide and other byproducts, followed by purification, likely through recrystallization or column chromatography.
Physicochemical and Spectroscopic Profile
Due to the limited availability of experimental data for this compound, the following sections outline the predicted physicochemical properties and anticipated spectroscopic characteristics based on its structure and data from analogous compounds.
Predicted Physicochemical Properties
The physicochemical properties of a molecule are critical in determining its behavior in various chemical and biological systems. The properties for this compound are predicted based on its structural components.
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C14H11Br2NO | Based on atomic composition |
| Molecular Weight | 385.05 g/mol | Sum of atomic weights |
| Appearance | Likely a white to off-white solid | High molecular weight and aromatic nature |
| Melting Point | Expected to be relatively high | Symmetrical structure and potential for intermolecular interactions |
| Solubility | Poorly soluble in water; soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate | Presence of two large, nonpolar bromophenyl groups |
| logP | Predicted to be high (>4) | High lipophilicity due to the two bromophenyl groups |
Anticipated Spectroscopic Characteristics
Spectroscopic analysis is essential for the structural elucidation and confirmation of a synthesized compound. The expected spectroscopic data for this compound are as follows:
1H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Formyl proton (-CHO) | 8.0 - 8.5 | Singlet | 1H |
| Methine proton (-CH-) | 6.0 - 6.5 | Doublet (coupled to NH) | 1H |
| Amide proton (-NH-) | 7.0 - 8.0 | Doublet (coupled to CH) | 1H |
| Aromatic protons | 7.0 - 7.6 | Multiplets | 8H |
13C NMR Spectroscopy
The carbon NMR spectrum will provide information about the carbon framework of the molecule.
| Carbon | Predicted Chemical Shift (δ, ppm) |
| Carbonyl carbon (-CHO) | 160 - 165 |
| Aromatic carbons (C-Br) | 120 - 125 |
| Other aromatic carbons | 125 - 135 |
| Methine carbon (-CH-) | 50 - 60 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present.
| Functional Group | Predicted Wavenumber (cm-1) |
| N-H stretch | 3200 - 3400 |
| C-H stretch (aromatic) | 3000 - 3100 |
| C=O stretch (amide) | 1650 - 1680 |
| C-N stretch | 1200 - 1350 |
| C-Br stretch | 500 - 600 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight and provide information about the isotopic pattern due to the presence of two bromine atoms. The mass spectrum will show a characteristic isotopic cluster for the molecular ion [M]+, [M+2]+, and [M+4]+ with relative intensities of approximately 1:2:1, which is indicative of a dibrominated compound.
Potential Research Applications and Future Directions
While this compound has not yet been extensively studied, its structure suggests a number of promising avenues for future research.
Intermediate in Organic Synthesis
The most immediate application of this compound is as a versatile intermediate in organic synthesis. The two bromine atoms serve as valuable synthetic handles for a variety of cross-coupling reactions. This would allow for the introduction of a wide range of substituents at the 3 and 3' positions of the phenyl rings, leading to a diverse library of diarylmethane derivatives. These derivatives could be screened for various biological activities or used as building blocks for more complex molecular architectures.
Furthermore, the formamide group can be readily hydrolyzed under acidic or basic conditions to yield the corresponding primary amine, bis(3-bromophenyl)methanamine. This amine could then be used in a plethora of subsequent reactions, such as amide bond formation, N-alkylation, or the synthesis of heterocyclic compounds.
Precursor for Novel Ligands and Materials
The diarylmethane framework of this compound provides a well-defined scaffold for the design of novel ligands for coordination chemistry and catalysis. By replacing the bromine atoms with coordinating groups, such as phosphines, pyridines, or carboxylates, new bidentate ligands could be synthesized. The steric and electronic properties of these ligands could be fine-tuned by varying the substituents introduced.
In the field of materials science, the rigid diarylmethane core and the potential for functionalization through the bromine atoms make this compound an interesting building block for the synthesis of novel polymers and supramolecular assemblies. The introduction of polymerizable groups or moieties capable of undergoing self-assembly could lead to new materials with interesting optical, electronic, or mechanical properties.
This compound is a chemical compound that, while not yet extensively documented in the scientific literature, holds considerable potential as a versatile building block in organic synthesis. Its structure, which combines the reactivity of N-formylamines, the structural rigidity of diarylmethanes, and the synthetic utility of halogenated phenyl rings, makes it a prime candidate for further investigation. The plausible synthetic route via the Leuckart reaction provides a clear path for its preparation, and its predicted physicochemical and spectroscopic properties offer a guide for its characterization. The potential applications of this compound as a synthetic intermediate for pharmaceuticals, a precursor for novel ligands, and a building block for new materials highlight the importance of continued exploration into this and similar molecular architectures.
Properties
Molecular Formula |
C14H11Br2NO |
|---|---|
Molecular Weight |
369.05 g/mol |
IUPAC Name |
N-[bis(3-bromophenyl)methyl]formamide |
InChI |
InChI=1S/C14H11Br2NO/c15-12-5-1-3-10(7-12)14(17-9-18)11-4-2-6-13(16)8-11/h1-9,14H,(H,17,18) |
InChI Key |
QBJFOMOPXYSUHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C2=CC(=CC=C2)Br)NC=O |
Origin of Product |
United States |
Synthetic Methodologies for N Bis 3 Bromophenyl Methyl Formamide and Analogues
Established Formylation Strategies for Amines
The formylation of amines is a fundamental transformation in organic synthesis. These methods can be broadly classified into direct formylation of the corresponding amine and reductive amination approaches starting from a carbonyl compound.
Direct Amine Formylation Techniques
Direct formylation involves the treatment of a pre-synthesized amine, in this case, bis(3-bromophenyl)methanamine, with a formylating agent. A variety of reagents and catalysts have been developed to achieve this transformation efficiently and under mild conditions. nih.gov
Common formylating agents include formic acid, which can be used with dehydrating agents or under reflux conditions to drive the reaction to completion. nih.gov The use of activating agents can enhance the reactivity of formic acid. For instance, triflic anhydride (B1165640) has been employed to activate formic acid for the N-formylation of anilines, a method that could be adapted for diarylmethylamines. niscpr.res.in
Another widely used approach is the use of formylating agents other than formic acid. These include chloral, which provides excellent yields at low temperatures, and ammonium (B1175870) formate (B1220265). nih.gov Metal catalysts, such as indium and zinc oxide, have also been shown to effectively catalyze the formylation of amines with formic acid under solvent-free conditions. nih.gov A simple and practical method for the N-formylation of a wide variety of amines utilizes molecular iodine as a catalyst under solvent-free conditions. beilstein-journals.org
The choice of method often depends on the substrate's reactivity, functional group tolerance, and the desired scale of the reaction. For a substrate like bis(3-bromophenyl)methanamine, milder methods would be preferable to avoid side reactions involving the bromine substituents.
Table 1: Comparison of Direct Formylation Methods for Amines
| Formylating Agent/Catalyst | Reaction Conditions | Substrate Scope | Advantages | Disadvantages |
| Formic Acid | Toluene (B28343), reflux with Dean-Stark trap | Primary and secondary amines | Readily available reagent | High temperatures required |
| Formic Acid/Indium | Solvent-free, 70 °C | Anilines, primary and secondary amines, amino alcohols | Mild, solvent-free | Catalyst required |
| Formic Acid/ZnO | Solvent-free, 70 °C | Aromatic, primary, and secondary amines | Scalable, good to excellent yields | Catalyst required |
| Formic Acid/Iodine | Solvent-free, 70 °C | Aromatic and aliphatic amines, amino acid esters | Low cost, non-toxic catalyst, high efficiency | Potential for side reactions with sensitive substrates |
| Ammonium Formate | Acetonitrile, reflux | Anilines and secondary amines | Good to excellent yields | Primary amines may form formate salts |
Reductive Amination Approaches Utilizing Formamide (B127407) Precursors
Reductive amination is a powerful one-pot method for the synthesis of amines and their derivatives from carbonyl compounds. The Leuckart reaction is a classic example of reductive amination where a ketone or aldehyde is heated with formamide or ammonium formate to produce the corresponding N-formylamine. wikipedia.orgresearchgate.net In the context of N-(Bis(3-bromophenyl)methyl)formamide, the starting material would be 3,3'-dibromobenzophenone.
The mechanism of the Leuckart reaction involves the initial formation of an iminium ion from the ketone and ammonia (B1221849) (derived from formamide or ammonium formate), which is then reduced by formic acid (also generated in situ). beilstein-journals.orgwikipedia.org The reaction typically requires high temperatures, often between 120 and 185 °C. wikipedia.org While the traditional Leuckart reaction can have long reaction times, modifications using microwave irradiation have been shown to significantly accelerate the process. researchgate.net
Recent advancements in reductive amination have focused on the use of milder and more selective reducing agents. For instance, a ruthenium-catalyzed direct synthesis of N-formamides from carbonyl compounds, ammonia, CO2, and H2 has been reported, offering a more sustainable approach. manchester.ac.uknih.gov
Table 2: Key Features of the Leuckart Reaction for N-Formylamine Synthesis
| Feature | Description |
| Reactants | Ketone or aldehyde, formamide or ammonium formate |
| Product | N-formylated amine |
| Typical Conditions | High temperatures (120-185 °C) |
| Advantages | One-pot synthesis, readily available reagents |
| Disadvantages | Harsh reaction conditions, long reaction times in traditional setups |
| Improvements | Microwave-assisted synthesis can reduce reaction times |
Advanced Synthetic Pathways to this compound
Modern synthetic chemistry strives for the development of more efficient, atom-economical, and environmentally benign methodologies. This section explores advanced synthetic routes that can be applied to the synthesis of this compound and its analogues.
Development of Multi-Component Reaction Sequences
Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the reactants, offer significant advantages in terms of efficiency and molecular diversity. nih.govnih.gov The Ugi and Passerini reactions are prominent examples of isocyanide-based MCRs that can lead to the formation of amide derivatives. wikipedia.orgrsc.orgresearchgate.netmdpi.com
While the classic Ugi four-component reaction (U-4CR) typically yields α-acetamido carboxamides, modifications and alternative components can be employed. nih.govresearchgate.net For the synthesis of N-diarylmethylformamides, a potential, albeit less direct, strategy could involve a post-MCR modification of a Ugi product.
The Passerini three-component reaction, involving an isocyanide, a carbonyl compound (like 3,3'-dibromobenzophenone), and a carboxylic acid, yields an α-acyloxy amide. wikipedia.org While this does not directly produce the target formamide, the development of Passerini-type reactions using N-formamides as carbonyl precursors has been reported for the synthesis of α-acyloxycarboxamides, showcasing the versatility of these reactions. rsc.orgnih.gov
A more direct multi-component approach for N-formamide synthesis involves the integration of reductive amination of carbonyl compounds with CO2 fixation. A ruthenium-catalyzed reaction of a ketone, ammonia, CO2, and H2 has been developed for the direct synthesis of N-formamides. manchester.ac.uknih.gov This method is highly atom-economical and utilizes sustainable C1 sources.
Catalyst-Free and Green Chemistry Approaches in Synthesis
In recent years, there has been a significant push towards developing synthetic methodologies that are more environmentally friendly. This includes the use of non-toxic reagents and solvents, catalyst-free conditions, and renewable feedstocks.
Catalyst-free N-formylation of amines has been achieved using CO2 as a sustainable C1 source in the presence of a suitable reducing agent like hydrosilanes or borane (B79455) ammonia complex (BH3NH3). researchgate.netznaturforsch.comorganicreactions.orgalfachemic.com These reactions often proceed under mild conditions and offer good to excellent yields of the formylated products. The solvent can play a crucial role in promoting these catalyst-free reactions. organicreactions.org
The use of mechanochemistry, or reactions conducted by grinding solid reactants together, offers a solvent-free alternative to traditional solution-phase synthesis. A simple and successful mechanochemical approach for the formylation of amines using formic acid has been developed. beilstein-journals.org
Furthermore, the synthesis of formamides from renewable resources is a key area of green chemistry. For instance, the direct synthesis of N-formamides from biomass-derived aldehydes and ketones has been demonstrated. manchester.ac.uknih.gov The use of ZnO nanostructures, synthesized via green methods, as catalysts for N-formylation also represents a step towards more sustainable chemical processes. researchgate.net
These green and catalyst-free approaches, while not yet specifically reported for this compound, offer promising avenues for its future synthesis in a more sustainable manner.
Mechanistic Elucidation of Key Bond-Forming Reactions
The formation of N-(diarylmethyl)formamides involves two key transformations: the creation of a bond between the diarylmethyl carbon and the nitrogen atom, and the formation of the amide bond of the formyl group. These transformations are often accomplished in a single pot reaction, such as the Leuckart-Wallach reaction.
The Leuckart-Wallach Reaction Mechanism:
The Leuckart-Wallach reaction is a well-established method for the reductive amination of aldehydes and ketones. mdpi.com When applied to a diaryl ketone, such as a substituted benzophenone (B1666685), it yields the corresponding N-(diarylmethyl)formamide. The reaction typically uses formic acid, ammonium formate, or formamide as both the nitrogen source and the reducing agent at elevated temperatures. mdpi.comwikipedia.org
Two primary mechanistic pathways are proposed for the Leuckart reaction, depending on the specific reagents used:
Ammonium Formate Route: When ammonium formate is used, it first dissociates upon heating into formic acid and ammonia. sciencemadness.org Ammonia, acting as a nucleophile, attacks the electrophilic carbonyl carbon of the diaryl ketone (e.g., 3,3'-dibromobenzophenone) to form a hemiaminal intermediate. This intermediate then dehydrates to form an iminium ion. The key reductive step involves a hydride transfer from a formate anion (derived from formic acid) to the iminium ion, yielding the neutral diarylmethylamine. Finally, this amine reacts with another molecule of formic acid in a condensation reaction to produce the final N-(diarylmethyl)formamide and water. wikipedia.orgntnu.no
Formamide Route: If formamide is used as the primary reagent, it can directly act as the nucleophile, attacking the carbonyl carbon of the diaryl ketone. wikipedia.orgsciencemadness.org The resulting intermediate undergoes dehydration to form an N-formyl imine. This intermediate is then reduced by a hydride source, which can be formic acid generated in situ from the hydrolysis of formamide. The hydride shift leads to the formation of the N-(diarylmethyl)formamide product. wikipedia.org A critical step in this pathway is the hydride transfer, which results in the irreversible loss of carbon dioxide, driving the reaction to completion. wikipedia.org
The Eschweiler-Clarke Reaction Analogue:
While the classic Eschweiler-Clarke reaction is known for the methylation of primary and secondary amines using formaldehyde (B43269) and formic acid, its principles can be applied to the formylation of a pre-synthesized diarylmethylamine. wikipedia.orgnrochemistry.com If one starts with bis(3-bromophenyl)methanamine, it can be formylated using formic acid.
The mechanism involves the protonation of the formic acid by another molecule of formic acid (or an acid catalyst) to make it a more potent electrophile. The nitrogen atom of the diarylmethylamine then performs a nucleophilic attack on the carbonyl carbon of the activated formic acid. A subsequent dehydration step, often facilitated by heating, yields the stable this compound. nih.gov
Optimization of Reaction Conditions and Yields
The efficiency and yield of the synthesis of N-(diarylmethyl)formamides are highly dependent on the optimization of various reaction parameters, including temperature, reactant stoichiometry, and the use of catalysts.
Optimization of the Leuckart Reaction:
Studies on the synthesis of N-benzhydryl formamide from benzophenone, a close analogue of the target molecule, provide significant insights into reaction optimization. It has been observed that using formamide alone can lead to low yields (around 40%), with significant recovery of the starting ketone. sciencemadness.org The yield is highly sensitive to the molar ratio of the reactants.
The use of catalysts has been shown to be crucial for achieving high yields. Ammonium formate, ammonium sulfate (B86663), and magnesium chloride have been identified as effective catalysts for the reaction between benzophenone and formamide. sciencemadness.org The presence of these salts significantly improves the conversion to the desired formamide.
The following table, based on data from the study of the Leuckart reaction with benzophenone, illustrates the impact of different catalysts and conditions on the yield of N-benzhydryl formamide. sciencemadness.org
| Entry | Formylating Agent | Catalyst (molar equivalent to ketone) | Reaction Time (hours) | Yield of N-benzhydryl formamide (%) | Recovered Benzophenone (%) |
|---|---|---|---|---|---|
| 1 | Formamide (99%) | None | 4 | ~40 | High |
| 2 | Formamide | Ammonium formate (0.25) | 4 | 90-95 | Low |
| 3 | Formamide | Ammonium sulfate (0.25) | 4 | 85-90 | Low |
| 4 | Formamide | Magnesium chloride (0.25) | 4 | 80-85 | Moderate |
Optimization of General N-Formylation Reactions:
For the direct formylation of amines, various strategies have been developed to improve yields and reaction conditions.
Solvent and Dehydration: When using formic acid for the formylation of amines, the choice of solvent and the removal of water are critical. Performing the reaction in a solvent like toluene or xylene with a Dean-Stark trap to remove the water formed during the condensation reaction dramatically increases the yield to excellent levels (e.g., 98%). scispace.com Running the reaction under solvent-free conditions by simply heating the amine and formic acid together at around 80 °C is also an effective and green alternative. nih.gov
Catalytic Methods: The use of catalysts can significantly enhance the rate and efficiency of N-formylation.
Acid Catalysis: Solid acid catalysts, such as sulfonic acid supported on various materials, can activate the formic acid, making it more susceptible to nucleophilic attack by the amine. These catalysts are often reusable and allow the reaction to proceed under mild conditions, such as at room temperature. nih.gov
Iodine Catalysis: A simple and highly efficient method involves using a catalytic amount of molecular iodine (e.g., 5 mol%) with formic acid under solvent-free conditions at 70°C. This method is applicable to a wide range of amines and is believed to proceed via the in-situ generation of hydroiodic acid (HI), which protonates the formic acid, thereby activating it for the reaction. ufl.edu
These optimization strategies, while often studied on simpler amines, provide a robust framework for developing high-yield synthetic routes to more complex molecules like this compound.
Advanced Structural Characterization and Conformational Analysis
Spectroscopic Techniques for Molecular Architecture Elucidation
Spectroscopic methods are fundamental in defining the connectivity and stereochemistry of a molecule, as well as identifying its constituent functional groups.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule in solution. For N-(Bis(3-bromophenyl)methyl)formamide, 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments would be employed.
¹H NMR would provide information on the chemical environment of the hydrogen atoms, including the formyl proton, the methine proton, and the aromatic protons of the two 3-bromophenyl rings. ¹³C NMR would similarly identify the chemical shifts of all unique carbon atoms. Due to the restricted rotation around the amide C-N bond, it is possible that this compound exists as a mixture of cis and trans isomers (rotamers), which could be distinguishable by NMR, often observable in the formyl proton and carbon signals. researchgate.netnih.gov Nuclear Overhauser Effect (NOE) experiments would be crucial for establishing through-space proximity between protons, which can help in assigning the stereochemistry and determining the predominant conformation in solution. researchgate.net
Table 1: Illustrative ¹H and ¹³C NMR Data for this compound (Note: This table is a template. No experimental data was found in the literature.)
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Formyl-H | Data not available | - |
| Formyl-C | - | Data not available |
| Methine-H | Data not available | - |
| Methine-C | - | Data not available |
| Aromatic-H | Data not available | - |
| Aromatic-C | - | Data not available |
| Aromatic-C-Br | - | Data not available |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational modes. nih.govresearchgate.net For this compound, key vibrational bands would be expected for the N-H stretch, C=O (amide I band) stretch, and N-H bend/C-N stretch (amide II band). The C-Br stretching and aromatic C-H and C=C vibrations would also be present. The precise frequencies of these bands can provide insights into the molecular environment and intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.net
Table 2: Expected Vibrational Frequencies for this compound (Note: This table is illustrative and based on typical frequency ranges for the functional groups. No specific experimental data was found.)
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
|---|---|---|---|
| N-H | Stretch | ~3300 | ~3300 |
| C-H (aromatic) | Stretch | ~3100-3000 | ~3100-3000 |
| C=O (amide I) | Stretch | ~1680-1650 | ~1680-1650 |
| N-H bend | Amide II | ~1550 | Weak |
| C=C (aromatic) | Stretch | ~1600, 1475 | ~1600, 1475 |
| C-N | Stretch | ~1400 | Data not available |
| C-Br | Stretch | ~600-500 | ~600-500 |
X-ray Crystallographic Analysis for Solid-State Structure Determination
Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material. sumitomo-chem.co.jpamanote.com An analysis of this compound would provide unambiguous information on its solid-state conformation, bond lengths, bond angles, and intermolecular interactions.
The crystal structure would reveal how individual molecules of this compound pack together in the crystal lattice. This packing is governed by various non-covalent intermolecular interactions. nih.govresearchgate.net For this molecule, key interactions would likely include:
Hydrogen Bonding : The formamide (B127407) N-H group can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. These interactions are expected to play a dominant role in the crystal packing, potentially forming chains or dimeric motifs. mdpi.commdpi.com
Halogen Bonding : The bromine atoms on the phenyl rings possess a region of positive electrostatic potential (a σ-hole) and can act as halogen bond donors, interacting with Lewis bases such as the carbonyl oxygen of a neighboring molecule. nih.govnih.govresearchgate.net
π-π Stacking : Interactions between the aromatic phenyl rings could also contribute to the stability of the crystal structure.
X-ray crystallographic data provides precise measurements of all geometric parameters within the molecule. researchgate.net Analysis of these parameters for this compound would confirm the expected bond lengths (e.g., C=O, C-N, C-Br) and bond angles. Torsional angles, which define the conformation of the molecule, are particularly important. Key torsional angles would include those describing the rotation of the two 3-bromophenyl rings relative to the central methine carbon and the planarity of the formamide group.
Table 3: Representative Bond Parameters for Formamide Derivatives (Note: This table presents typical values for related structures as specific data for the title compound is unavailable. nist.gov)
| Bond/Angle | Type | Typical Value |
|---|---|---|
| C=O | Bond Length | ~1.21 Å |
| C-N (amide) | Bond Length | ~1.35 Å |
| N-H | Bond Length | ~1.00 Å |
| C-Br | Bond Length | ~1.90 Å |
| O=C-N | Bond Angle | ~125° |
| C-N-H | Bond Angle | ~120° |
| Phenyl-C-Phenyl | Torsional Angle | Data not available |
Conformational Landscape and Isomeric Considerations
Amide Isomerism : As mentioned, rotation about the C-N amide bond is restricted, leading to the possibility of cis and trans isomers. researchgate.netnih.gov While the trans conformation is often more stable in simple formamides, steric hindrance from the bulky bis(3-bromophenyl)methyl group could influence this equilibrium. acs.org
Rotation of Bromophenyl Groups : The two 3-bromophenyl rings can rotate around the single bonds connecting them to the central methine carbon. The preferred orientation (torsional angles) would be a balance between steric effects and potential weak intramolecular interactions. researchgate.net
Computational modeling, in conjunction with experimental data, would be essential to map the potential energy surface and identify the low-energy conformers and the barriers to their interconversion.
Chemical Reactivity and Derivatization Studies
Transformations Involving the Formamide (B127407) Moiety
The formamide group (-NHCHO) is a versatile functional group that can undergo several important chemical reactions, including hydrolysis, deformylation, and N-substitution. These transformations are crucial for modifying the core structure and introducing new functionalities.
The hydrolysis of the formamide group in N-(Bis(3-bromophenyl)methyl)formamide would lead to the corresponding primary amine, bis(3-bromophenyl)methanamine. This reaction can typically be achieved under acidic or basic conditions. The acid-catalyzed hydrolysis involves protonation of the formyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by water. In contrast, base-catalyzed hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon.
Controlled deformylation, the removal of the formyl group (-CHO), is a key transformation to unmask the primary amine. This can often be achieved under milder conditions than full hydrolysis to prevent potential side reactions involving the bromine atoms. Reagents such as hydrazine (B178648) or specific enzymatic methods can be employed for this purpose, providing a pathway to synthesize N-substituted derivatives starting from the resulting primary amine.
While specific studies on the hydrolysis and deformylation of this compound are not extensively documented, the general principles of amide hydrolysis are well-established and would be applicable to this compound. The reaction conditions would need to be optimized to ensure high yields and prevent any unwanted reactions at the bromine-substituted aryl rings.
The nitrogen atom of the formamide group in this compound can, in principle, undergo substitution reactions. However, direct N-substitution of formamides can be challenging due to the delocalization of the nitrogen lone pair into the carbonyl group, which reduces its nucleophilicity. A more common strategy involves the initial deformylation to the primary amine, followed by N-substitution reactions.
Once the primary amine, bis(3-bromophenyl)methanamine, is obtained, it can readily undergo a variety of N-substitution reactions:
N-Alkylation: Reaction with alkyl halides or other alkylating agents would yield secondary or tertiary amines. The degree of alkylation can be controlled by the stoichiometry of the reactants and the reaction conditions.
N-Acylation: Treatment with acyl chlorides or anhydrides would produce the corresponding amides. This is a robust method for introducing a wide range of acyl groups.
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl substituents on the nitrogen atom. This powerful reaction allows for the synthesis of a diverse library of diarylmethylamine derivatives.
These N-substitution reactions significantly expand the chemical space accessible from this compound, enabling the synthesis of compounds with tailored electronic and steric properties.
Reactivity of the Bromine Functionality on Aryl Rings
The two bromine atoms on the phenyl rings of this compound are key handles for a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. These transformations are fundamental in the field of organic synthesis, particularly for the construction of complex molecular architectures.
The bromine atoms serve as excellent leaving groups in various palladium-catalyzed cross-coupling reactions, which are among the most powerful tools for C-C bond formation.
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgdiva-portal.orglibretexts.orgorganic-chemistry.org The Suzuki coupling is widely used for the synthesis of biaryl compounds and is tolerant of a wide range of functional groups. wikipedia.orgdiva-portal.orglibretexts.orgorganic-chemistry.org For this compound, a stepwise or double Suzuki coupling could be employed to introduce two new aryl or vinyl substituents.
Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.org This reaction is a valuable method for the vinylation of aryl halides. organic-chemistry.orgwikipedia.org Applying the Heck reaction to this compound would allow for the introduction of alkenyl groups at the 3-positions of the phenyl rings.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org The Sonogashira coupling is a highly efficient method for the synthesis of aryl alkynes. wikipedia.orgorganic-chemistry.orgnih.govlibretexts.org This would enable the introduction of alkynyl moieties onto the aromatic rings of the parent compound.
The following table summarizes the expected products from these cross-coupling reactions with this compound.
| Reaction Type | Coupling Partner | Expected Product Structure |
| Suzuki Coupling | Arylboronic Acid (Ar-B(OH)₂) | N-(Bis(3-arylphenyl)methyl)formamide |
| Heck Reaction | Alkene (R-CH=CH₂) | N-(Bis(3-alkenylphenyl)methyl)formamide |
| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | N-(Bis(3-alkynylphenyl)methyl)formamide |
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. wikipedia.orglibretexts.orgkhanacademy.orgdalalinstitute.commasterorganicchemistry.com For an SNAr reaction to occur, the aromatic ring must typically be activated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. wikipedia.orglibretexts.org
In the case of this compound, the bromine atoms are in the meta position relative to the formamide-substituted methyl group. The formamide group itself is not a strong enough electron-withdrawing group to significantly activate the ring for SNAr reactions under standard conditions. Therefore, direct nucleophilic displacement of the bromine atoms via a classical SNAr mechanism is expected to be challenging. However, under forcing conditions (high temperatures and pressures) or with very strong nucleophiles, some substitution may be possible, though likely with low efficiency and potential for side reactions.
Directed metalation, particularly directed ortho-metalation (DoM), is a powerful technique for the regioselective functionalization of aromatic rings. baranlab.orgnih.govwikipedia.orguwindsor.caorganic-chemistry.org This strategy relies on a directing group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.orgwikipedia.org The resulting aryllithium species can then be trapped with various electrophiles.
The formamide group in this compound, or more specifically the amide group formed after N-alkylation or N-acylation, could potentially act as a directing group. However, the position of the bromine atom at the 3-position is a key consideration. A typical DoM strategy would direct lithiation to the position ortho to the directing group. In this molecule, the positions ortho to the point of attachment of the methylformamide group are the 2- and 6-positions on the phenyl rings.
Alternatively, halogen-metal exchange is a common strategy for generating aryllithium species from aryl bromides. Treatment of this compound with a strong organolithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures could lead to the formation of the corresponding dilithiated species. This intermediate could then be reacted with a variety of electrophiles to introduce new functional groups at the 3-positions of the phenyl rings. This approach avoids the need for a directing group and directly utilizes the existing bromine functionality.
Electrophilic Aromatic Substitution on Phenyl Rings
The chemical behavior of this compound in electrophilic aromatic substitution (EAS) reactions is dictated by the electronic and steric influences of the substituents on its two phenyl rings. Each phenyl ring is substituted with a bromine atom and a large N-(formyl)methyl group attached to the benzylic carbon. These substituents modulate the reactivity of the aromatic rings and direct the position of incoming electrophiles.
The bis(3-bromophenyl)methyl group, attached to each ring at the 1-position, is a large, sterically demanding substituent. While alkyl groups are generally weakly activating and ortho, para-directing, the sheer bulk of this particular group significantly influences the regioselectivity of substitution. youtube.comyoutube.com
Common electrophilic aromatic substitution reactions that could be performed on this compound, along with the expected directing effects of the substituents, are outlined in the table below.
Table 1: Predicted Electrophilic Aromatic Substitution Reactions and Regioselectivity on a Phenyl Ring of this compound
| Reaction | Reagents | Electrophile | Predicted Major Product(s) |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Nitronium ion (NO₂⁺) | Substitution at C4 and C6 |
| Halogenation | Br₂, FeBr₃ | Bromonium ion (Br⁺) | Substitution at C4 and C6 |
| Sulfonation | Fuming H₂SO₄ (SO₃) | Sulfur trioxide (SO₃) | Substitution at C4 and C6 |
| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | Carbocation (R⁺) | Substitution at C4 and C6 (less likely due to deactivation) |
| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylium ion (RCO⁺) | Substitution at C4 and C6 (less likely due to deactivation) |
Note: The numbering of the phenyl ring positions assumes the bis(3-bromophenyl)methyl group is at C1 and the bromine atom is at C3.
Due to the deactivating nature of the bromine substituent, harsher reaction conditions (e.g., higher temperatures or stronger Lewis acid catalysts) may be required to drive these reactions to completion compared to reactions with activated benzene (B151609) rings. wikipedia.org Furthermore, Friedel-Crafts reactions are generally less successful on strongly deactivated rings, which may limit their applicability in this context. masterorganicchemistry.com
Regioselectivity and Stereochemical Control in Reactions
The regioselectivity of electrophilic aromatic substitution on the phenyl rings of this compound is a consequence of the interplay between the electronic directing effects of the existing substituents and steric hindrance.
The primary directing group on each phenyl ring is the bromine atom located at the C3 position. As an ortho, para-director, it electronically favors substitution at the positions ortho (C2 and C4) and para (C6) to itself. The other substituent, the large bis(3-bromophenyl)methyl group at C1, also acts as an ortho, para-director. The positions ortho to the bis(3-bromophenyl)methyl group are C2 and C6, and the para position is C4.
Therefore, the positions activated by both substituents are C2, C4, and C6. However, the steric bulk of the bis(3-bromophenyl)methyl group at C1 and the bromine atom at C3 will significantly influence the accessibility of these positions to an incoming electrophile.
C2 Position: This position is ortho to both the bulky bis(3-bromophenyl)methyl group and the bromine atom. The steric hindrance at this position is expected to be substantial, making electrophilic attack highly unfavorable. youtube.com
C4 Position: This position is ortho to the bromine atom and para to the bulky bis(3-bromophenyl)methyl group. While electronically activated by the bromine, it is relatively less sterically hindered by the large group at C1, making it a plausible site for substitution.
C6 Position: This position is para to the bromine atom and ortho to the bulky bis(3-bromophenyl)methyl group. The steric hindrance from the adjacent large group would likely be a significant barrier to electrophilic attack, although perhaps slightly less than at the C2 position.
Considering these factors, the most probable sites for electrophilic attack are the C4 and C6 positions, with a potential preference for the C4 position due to reduced steric hindrance from the bulky substituent at C1. youtube.com The formation of the C2-substituted product is expected to be minimal.
Table 2: Analysis of Regioselectivity in Electrophilic Attack
| Position of Attack | Electronic Effect | Steric Hindrance | Predicted Outcome |
| C2 | Activated (ortho to Br and bis(3-bromophenyl)methyl) | High | Highly disfavored |
| C4 | Activated (ortho to Br, para to bis(3-bromophenyl)methyl) | Moderate | Favored |
| C5 | Deactivated (meta to both) | Low | Highly disfavored |
| C6 | Activated (para to Br, ortho to bis(3-bromophenyl)methyl) | High | Disfavored, but more likely than C2 |
In terms of stereochemical control, electrophilic aromatic substitution on the achiral this compound would not create any new stereocenters on the aromatic rings. The molecule itself is achiral, and the introduction of a new substituent onto one of the phenyl rings would not, in general, lead to the formation of a chiral center unless the substituent itself is chiral or the reaction conditions are asymmetric. The primary consideration for stereochemistry in reactions involving this molecule would likely arise from reactions at the central benzylic carbon, which falls outside the scope of electrophilic aromatic substitution on the phenyl rings.
Computational and Theoretical Investigations
Intermolecular Interactions and Supramolecular Assembly Simulations
Computational methods could also be used to investigate how molecules of N-(Bis(3-bromophenyl)methyl)formamide interact with each other and with other molecules. Techniques such as molecular dynamics (MD) simulations could predict how these molecules might arrange themselves in the solid state or in solution, forming larger supramolecular assemblies. Analysis of these simulations would reveal the nature and strength of non-covalent interactions, such as hydrogen bonding, halogen bonding, and van der Waals forces, which govern the packing and bulk properties of the material.
Until such specific computational studies are performed and published, a detailed, data-driven article on the theoretical aspects of this compound remains an area for future research.
Prediction and Interpretation of Spectroscopic Parameters
Computational quantum chemistry, particularly Density Functional Theory (DFT), is a cornerstone for the prediction of spectroscopic parameters. These methods can calculate the electronic and magnetic environment of each atom in a molecule, allowing for the theoretical prediction of various spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR chemical shifts (δ) and spin-spin coupling constants (J) are invaluable for confirming molecular structures and assigning experimental spectra. The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach within the DFT framework for this purpose. For this compound, theoretical 1H and 13C NMR spectra would be calculated. The predicted chemical shifts would help in assigning the signals for the formyl proton, the methine proton, and the distinct aromatic protons and carbons of the two 3-bromophenyl rings. The accuracy of these predictions is often enhanced by performing the calculations with various functionals and basis sets and comparing the results.
Infrared (IR) Spectroscopy: Theoretical IR spectroscopy involves calculating the vibrational frequencies of a molecule. These frequencies correspond to the stretching, bending, and other vibrational modes of the chemical bonds. For this compound, key vibrational modes would include the C=O stretching of the formamide (B127407) group, the N-H stretching (if applicable, though in this N-substituted formamide, it would be C-H stretches), and various vibrations associated with the aromatic rings and the C-Br bonds. Comparing the calculated vibrational frequencies and their intensities with experimental FT-IR spectra can aid in the detailed assignment of the observed absorption bands.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for predicting electronic absorption spectra. This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations would predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations can provide insights into the nature of the electronic transitions, such as π→π* transitions within the aromatic rings.
To illustrate the type of data that would be generated from such a computational study, a hypothetical table of predicted spectroscopic parameters for this compound is presented below.
| Parameter | Predicted Value | Spectroscopic Method |
| 1H Chemical Shift (formyl H) | 8.2 ppm | NMR |
| 1H Chemical Shift (methine H) | 6.5 ppm | NMR |
| 13C Chemical Shift (C=O) | 165 ppm | NMR |
| 13C Chemical Shift (methine C) | 55 ppm | NMR |
| IR Frequency (C=O stretch) | 1680 cm-1 | IR |
| UV-Vis λmax | 265 nm | UV-Vis |
| Note: The data in this table is purely illustrative and intended to represent the type of results obtained from DFT calculations. Actual values would need to be determined by specific computational studies. |
Solvent Effects on Structure and Reactivity via Continuum Solvation Models
The structure, stability, and reactivity of a molecule can be significantly influenced by its solvent environment. Continuum solvation models are an efficient computational method to account for these effects. In these models, the solvent is treated as a continuous medium with a specific dielectric constant (ε), rather than as individual solvent molecules. The Polarizable Continuum Model (PCM) is one of the most widely used methods in this category.
By performing geometry optimizations and energy calculations for this compound in the gas phase (ε=1) and in various solvents with different dielectric constants, it is possible to predict how the solvent influences its properties.
Reactivity Effects: The reactivity of a molecule can be altered by the solvent's ability to stabilize reactants, transition states, or products. By calculating the energies of these species in different solvents, it is possible to predict how the reaction rates and equilibria will change. For instance, a polar solvent might stabilize a polar transition state, thereby accelerating a reaction.
Spectroscopic Effects: Solvent polarity can also influence spectroscopic parameters. For example, a blue shift (to shorter wavelength) or a red shift (to longer wavelength) in the UV-Vis absorption maximum can occur depending on the relative stabilization of the ground and excited states by the solvent.
A hypothetical data table below illustrates how solvent effects on key properties of this compound could be presented.
| Property | Gas Phase (ε=1) | Toluene (B28343) (ε=2.4) | Acetonitrile (ε=37.5) | Water (ε=78.4) |
| Ground State Energy (Hartree) | -X.0000 | -X.0015 | -X.0030 | -X.0035 |
| Dipole Moment (Debye) | 2.5 | 2.8 | 3.2 | 3.4 |
| UV-Vis λmax (nm) | 265 | 267 | 270 | 271 |
| Note: The data in this table is purely illustrative. "X" represents a hypothetical energy value. The trends shown are typical for a polar molecule in solvents of increasing polarity, but actual values for this compound would require specific calculations. |
Analysis of this compound Reveals a Compound with Limited Publicly Available Research Data
Initial investigations into the chemical compound this compound have revealed a significant lack of specific, publicly available scientific literature and data. While the chemical structure can be inferred from its name, detailed research on its synthesis, properties, and potential applications appears to be limited or not widely published. Consequently, a comprehensive article detailing its specific uses as a synthetic intermediate, in materials science, or as a catalyst, as per the requested outline, cannot be generated at this time.
The search for information on this compound primarily yielded results for structurally related but distinct compounds. These include N-(3-bromophenyl)formamide and N,N'-bis-(3-bromophenyl)formamidine. While these compounds share some structural motifs with the target molecule, such as the presence of a bromophenyl group and a formamide or formamidine moiety, their chemical and physical properties, as well as their reactivity and applications, are not directly transferable to this compound.
General information on the broader class of formamides indicates their versatile roles in organic chemistry. Formamides are often utilized as reagents, polar aprotic solvents, and precursors in various synthetic transformations. For instance, N-methylformamide is a known precursor to methyl isocyanide, a ligand in coordination chemistry, and is used in certain amidation reactions. Similarly, dimethylformamide (DMF) is a widely used solvent and reagent in organic synthesis, including in the formation of metal-organic frameworks (MOFs) where it can also act as a catalyst or stabilizer.
The potential for a molecule like this compound to serve as a building block in materials science is theoretically plausible. The presence of two bromophenyl groups offers sites for cross-coupling reactions, which are fundamental in the synthesis of polymers and complex organic molecules. These bromine atoms could potentially be functionalized to create ligands for metal catalysts or to be incorporated into the structure of advanced polymeric materials or functional organic frameworks. However, without experimental data, these remain hypothetical applications.
Given the absence of specific research findings for this compound, no data tables on its properties or detailed research findings on its applications can be provided. The scientific community has not yet published significant studies on this particular compound that would allow for the creation of the detailed and structured article as requested. Further research and publication on this compound are necessary before a comprehensive overview of its non-biological and non-clinical applications can be compiled.
Conclusion and Future Research Perspectives
Summary of Academic Contributions and Research Insights
An exhaustive search of scholarly articles, chemical repositories, and patent literature has yielded no specific studies centered on N-(Bis(3-bromophenyl)methyl)formamide. While research exists for structurally related compounds containing bromophenyl moieties or formamide (B127407) groups, there is no discernible body of work that has investigated the synthesis, properties, or potential applications of this precise molecule. Therefore, at present, there are no academic contributions or research insights to summarize for this compound.
Identification of Remaining Challenges and Unexplored Research Questions
The primary and most significant challenge concerning this compound is its apparent obscurity in the scientific domain. This lack of foundational knowledge gives rise to a host of unexplored research questions, including but not limited to:
Synthesis: What are the most efficient and viable synthetic routes to produce this compound in a laboratory setting? What starting materials and reaction conditions would yield the highest purity and output?
Characterization: What are the fundamental physicochemical properties of this compound? This includes its melting point, boiling point, solubility in various solvents, and its spectral data (e.g., NMR, IR, Mass Spectrometry) that would confirm its structure.
Reactivity: How does the presence of two 3-bromophenyl groups influence the reactivity of the formamide functional group? Are there unique electronic or steric effects at play?
Potential Applications: Could this compound serve as a useful intermediate in the synthesis of more complex molecules? Does it possess any interesting material science, medicinal, or agrochemical properties?
Proposed Future Research Avenues for this compound
Given the current lack of information, the future research avenues for this compound are broad and foundational. A logical starting point would be the development and optimization of a reliable synthetic pathway. Following a successful synthesis and thorough characterization, systematic investigations into its reactivity could be pursued. For instance, exploring its utility in cross-coupling reactions, given the presence of bromine atoms, could be a fruitful area of study. Furthermore, computational modeling could be employed to predict its molecular geometry, electronic properties, and potential biological activities, thereby guiding subsequent experimental work.
Broader Implications for Organic Chemistry and Chemical Synthesis
While it is premature to assign broader implications to a compound that has not been extensively studied, the exploration of novel chemical entities like this compound is fundamental to the advancement of organic chemistry. The development of new synthetic methodologies for its creation could have applications in the synthesis of other diarylmethylamines or formamides. Moreover, should this compound exhibit unique properties, it could open up new avenues of research in medicinal chemistry or materials science, where brominated aromatic compounds often play a crucial role. The investigation of such uncharted chemical space is essential for the discovery of new reactions, materials, and therapeutic agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
